molecular formula C12H21NO3 B14047994 Tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate

Tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate

Cat. No.: B14047994
M. Wt: 227.30 g/mol
InChI Key: SBGIPLFQPIPEDE-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, 2,3-dimethyl, and 4-oxo groups. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of Substituents: The 2,3-dimethyl and 4-oxo groups are introduced through specific reactions such as alkylation and oxidation.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 2,3-dimethyl-4-oxo-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2,3-dimethyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-8-9(2)13(7-6-10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

SBGIPLFQPIPEDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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